![molecular formula C6H3BrClFO B14115495 4-Bromo-3-chloro-5-fluorophenol](/img/structure/B14115495.png)
4-Bromo-3-chloro-5-fluorophenol
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Overview
Description
4-Bromo-3-chloro-5-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of Sandmeyer reactions. This method involves diazotization of aniline derivatives followed by substitution with halogenating agents such as cuprous bromide and hydrogen bromide .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Metal-Catalyzed Cross-Coupling: The bromine atom is suitable for metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are common reagents used in Suzuki–Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Substituted phenols.
Cross-Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-5-fluorophenol is utilized in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the synthesis of active pharmaceutical ingredients (APIs) and potential drug candidates.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluorophenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Comparison
4-Bromo-3-chloro-5-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring, which imparts distinct reactivity and properties compared to compounds with only one or two halogen atoms. This tri-halogenated structure allows for more versatile applications in synthesis and research.
Biological Activity
4-Bromo-3-chloro-5-fluorophenol (C7H4BrClF) is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to detail its biological properties, mechanisms of action, and potential applications.
- Molecular Formula : C7H4BrClF
- Molecular Weight : 227.46 g/mol
- Physical Appearance : White to pale yellow crystals
- Melting Point : Approximately 71.5 °C
- Boiling Point : 75 °C at reduced pressure
The presence of bromine, chlorine, and fluorine substituents on the phenolic ring enhances the compound's reactivity and biological potential.
Antimicrobial Properties
Research has indicated that halogenated phenols, including this compound, exhibit significant antibacterial activity. A study demonstrated that related compounds showed efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a potential application in treating infections caused by these pathogens .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | E. coli, S. aureus | Significant antibacterial activity |
2-Chloro-5-fluorophenol | Pseudomonas aeruginosa | Enhanced activity |
Cytotoxicity and Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, derivatives of similar halogenated phenols have shown promising results in inhibiting the growth of human promyelocytic leukemia (HL-60) cells with IC50 values around 4.07 µM . This highlights its potential as a scaffold for developing anticancer agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Nucleophilic Substitution : The hydroxy group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.
- Formation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in cells, which can trigger apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Halogenated phenols may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
Case Studies
- Antibacterial Efficacy Study :
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C6H3BrClFO |
---|---|
Molecular Weight |
225.44 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-fluorophenol |
InChI |
InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |
InChI Key |
DLIAVGVSFXDUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)O |
Origin of Product |
United States |
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